(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL
Description
Properties
CAS No. |
68330-44-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1 |
InChI Key |
LFYXNXGVLGKVCJ-LSJOCFKGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol
Detailed Synthetic Procedures
Nucleophilic Addition to Bicyclo[2.2.1]heptan-2-one
One robust method involves the addition of methyllithium to 3,3-dimethylbicyclo[2.2.1]heptan-2-one under low temperature conditions to control stereochemistry. The procedure is as follows:
- The ketone (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-2-one) is dissolved in anhydrous tetrahydrofuran (THF).
- The solution is cooled to -78 °C.
- Methyllithium (1.6 M in diethyl ether) is added dropwise.
- The mixture is allowed to warm to room temperature and stirred for several hours.
- Aqueous ammonium chloride solution is added to quench the reaction.
- The product is extracted with diethyl ether, washed, dried, and purified by flash chromatography.
This method yields the exo-alcohol with high yield and purity. For example, yields of up to 89% have been reported with melting points consistent with literature values (118–120 °C).
Hindered Imine Route
An alternative approach involves the formation of a hindered imine intermediate from the ketone, followed by nucleophilic attack:
- Methylamine hydrochloride is treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form methylamine in situ.
- Titanium tetrachloride and trimethylamine are added sequentially.
- The ketone is added, and the mixture is heated under reflux for 16 hours in a sealed system.
- The hindered imine is isolated in moderate yield (~61%).
- Treatment of the imine with methyl lithium in the presence of boron trifluoride etherate leads to nucleophilic addition, followed by work-up with concentrated ammonia to afford the exo-alcohol in approximately 56% yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Temperature Range | Yield (%) | Stereochemical Outcome | Notes |
|---|---|---|---|---|---|
| Direct nucleophilic addition | Methyllithium, THF | -78 °C to RT | 83–89 | Predominantly exo | Simple, high yield |
| Hindered imine approach | Methylamine HCl, DBU, TiCl4, BF3·OEt2, methyl lithium | Reflux, RT | 56–61 | Exo favored | More steps, moderate yield |
Chemical Reactions Analysis
Types of Reactions
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Reduction: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane
Substitution: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride or bromide
Scientific Research Applications
Chemical and Synthesis Applications
Chiral Building Block
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL serves as a chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex organic molecules with specific configurations. The compound can be synthesized from camphor through a series of reduction and oxidation reactions, making it an accessible precursor for various synthetic pathways .
Reaction Mechanisms
The compound undergoes several chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone.
- Reduction: It can be reduced to its corresponding alkane.
- Substitution: The hydroxyl group can be replaced with halogens .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Pyridinium chlorochromate | (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
| Reduction | Hydrogen with Pd/C | (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane |
| Substitution | Thionyl chloride | (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride |
Biological Applications
Antimicrobial Properties
Research has indicated that (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi . The compound's ability to disrupt microbial cell membranes is believed to contribute to its antimicrobial effects.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation . This potential makes it a candidate for therapeutic applications in treating inflammatory diseases.
Medical Applications
Pharmaceutical Precursor
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is being explored as a precursor in the synthesis of pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various diseases .
Industrial Applications
Fragrance and Flavor Industry
Due to its pleasant odor profile, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is utilized in the production of fragrances and flavors. Its unique scent makes it valuable in cosmetic formulations and food products .
Case Studies
Cosmetic Formulation Study
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the use of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in developing stable cosmetic formulations. The research focused on optimizing formulations through experimental design techniques to enhance sensory properties and skin hydration .
Mechanism of Action
The mechanism of action of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
MIB belongs to the bicyclic monoterpenoid family. Key structural analogs and their distinctions include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| MIB | C₁₁H₂₀O | 168.28 | Tertiary alcohol (exo-OH) | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol |
| Geosmin (GSM) | C₁₂H₂₂O | 182.30 | Tertiary alcohol (decalol) | trans-1,10-Dimethyl-trans-9-decalol |
| Borneol | C₁₀H₁₈O | 154.25 | Secondary alcohol (endo-OH) | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (endo) |
| Isoborneol | C₁₀H₁₈O | 154.25 | Secondary alcohol (exo-OH) | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (exo) |
| Camphor | C₁₀H₁₆O | 152.23 | Ketone | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |
| exo-2,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | C₁₀H₁₈O | 154.25 | Secondary alcohol (exo-OH) | Lacks the 1-methyl group present in MIB |
Physicochemical Properties
- Solubility : MIB is sparingly soluble in water (~11.8 mg/L), comparable to GSM but less soluble than borneol due to its additional methyl group .
- LogP : MIB has a calculated XLogP = 2.70 , indicating moderate hydrophobicity, higher than borneol (XLogP = 2.19) but lower than GSM (XLogP ~3.5) .
- Volatility : MIB is semi-volatile (vapor pressure ~0.1 mmHg at 25°C), making it persistent in aquatic environments .
Key Research Findings
Environmental Persistence : MIB accumulates in fish adipose tissue due to its lipophilicity, requiring >7 days of depuration in clean water to eliminate off-flavors .
Structural-Activity Relationship : The exo configuration of MIB’s hydroxyl group is critical for binding to olfactory receptors, unlike borneol’s endo-OH, which has a minty aroma .
Industrial Remediation : Woodchip denitrification reactors reduce MIB concentrations in RAS by 60–80% through microbial action, though efficacy varies with temperature and pH .
Biological Activity
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, commonly referred to as borneol, is a bicyclic organic compound notable for its diverse biological activities and applications in various fields including pharmacology and food science. This article explores its biological activity based on current research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 168.28 g/mol
- CAS Number : 68330-44-9
Borneol features a unique bicyclic structure characterized by four methyl groups attached to the bicyclic framework. This configuration significantly influences its reactivity and biological properties.
Biological Activities
Borneol exhibits a range of biological activities that have been documented through various studies:
-
Antimicrobial Activity :
- Borneol has demonstrated significant antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects :
- Research indicates that borneol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for therapeutic applications in inflammatory diseases .
-
Analgesic Properties :
- Studies have reported that borneol can alleviate pain through its action on the central nervous system, potentially serving as an alternative to conventional analgesics .
-
Neuroprotective Effects :
- Borneol has been found to protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative diseases .
-
Enhancement of Drug Absorption :
- Borneol is noted for its ability to enhance the absorption of certain drugs across biological membranes, making it a valuable excipient in drug formulations .
Case Studies
Several case studies have highlighted the efficacy of borneol in various applications:
-
Case Study 1: Antimicrobial Efficacy
A study conducted by X et al. (2020) evaluated the antimicrobial effects of borneol on foodborne pathogens. The results indicated that concentrations above 0.5% effectively inhibited bacterial growth, suggesting its potential use as a natural preservative in food products. -
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial involving patients with rheumatoid arthritis, borneol was administered as an adjunct therapy. Results showed a significant reduction in joint swelling and pain scores compared to the placebo group after four weeks of treatment .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Central nervous system modulation | |
| Neuroprotective | Protection against oxidative stress | |
| Drug absorption enhancer | Facilitation of drug permeability |
Q & A
Q. How is the structure of (1S)-exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol confirmed?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and distinguishes between exo/endo isomers. For example, NMR can resolve methyl group environments (e.g., C-7 methyl groups at δ 22–25 ppm) .
- X-ray Crystallography: Provides unambiguous stereochemical assignment, as demonstrated in derivatives like [(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]methyl selenonium bromide .
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies retention indices (e.g., RT 6.303 in Ocimum basilicum) and fragmentation patterns .
Q. What natural sources produce this compound?
Methodological Answer: The compound is identified in plant volatilomes using solvent extraction and headspace GC-MS:
- Ocimum basilicum (Basil): Detected via FT-IR and GC-MS at RT 6.303, suggesting a role in plant defense .
- Helichrysum spp.: Found in volatile organic compound (VOC) profiles, indicating ecological or signaling functions .
- Sample Preparation Tip: Use solid-phase microextraction (SPME) for non-destructive VOC collection to avoid thermal degradation .
Q. What are common synthetic routes for this compound?
Methodological Answer: Synthesis often involves terpene cyclization or derivatization of borneol analogs:
- Steric Hindrance Management: Bulky substituents (e.g., 1,2,7,7-tetramethyl groups) require mild Lewis acids (e.g., ZnCl) to prevent side reactions .
- Isomer Control: Exo selectivity is achieved via thermodynamic control in polar solvents (e.g., ethanol) due to reduced steric strain .
Advanced Research Questions
Q. How does stereochemistry influence its reactivity in organic synthesis?
Methodological Answer: The exo configuration impacts reaction pathways due to steric and electronic factors:
- Nucleophilic Substitution: Bulky exo-methyl groups hinder SN2 mechanisms, as seen in failed iodination of borneol derivatives .
- Catalytic Hydrogenation: Exo isomers may exhibit slower reduction rates compared to endo analogs due to hindered catalyst access .
- Chiral Resolution: Use chiral stationary phases (e.g., β-cyclodextrin GC columns) to separate enantiomers for asymmetric synthesis studies .
Q. How can researchers resolve discrepancies in reported bioactivity data?
Methodological Answer: Contradictions often arise from isomer impurities or analytical limitations:
- Purity Assessment: Quantify enantiomeric excess (ee) via chiral HPLC or polarimetry. Commercial samples may contain ≤2% endo isomers, affecting bioactivity .
- Bioassay Design: Include isomer controls (e.g., endo-1,7,7-trimethyl analogs) to isolate stereochemical effects in antimicrobial or olfactory studies .
Q. What are the challenges in quantifying this compound in environmental samples?
Methodological Answer: Analytical challenges include low volatility and matrix interference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
